molecular formula C14H12FN5O3S B12172568 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12172568
M. Wt: 349.34 g/mol
InChI Key: WDLMKMRHLRMPBK-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the para position of the sulfonamide benzene ring. The N-linked aromatic moiety contains a methoxy group at position 4 and a 1H-tetrazole substituent at position 3. Tetrazoles are nitrogen-rich heterocycles known to act as bioisosteres for carboxylic acids, enhancing metabolic stability and binding interactions in medicinal chemistry .

Properties

Molecular Formula

C14H12FN5O3S

Molecular Weight

349.34 g/mol

IUPAC Name

4-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H12FN5O3S/c1-23-14-7-4-11(8-13(14)20-9-16-18-19-20)17-24(21,22)12-5-2-10(15)3-6-12/h2-9,17H,1H3

InChI Key

WDLMKMRHLRMPBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential antibacterial properties.

    Materials Science: The unique combination of functional groups in this compound makes it suitable for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound’s ability to interact with biological molecules, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms of action.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing bacterial cell death . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Below is a comparative analysis of the target compound with structurally related benzenesulfonamides, highlighting substituent variations and pharmacological implications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features Biological Activity References
Target Compound :
4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- 4-Fluoro (sulfonamide benzene)
- 4-Methoxy, 3-tetrazole (N-linked phenyl)
~377.4 (estimated) - Tetrazole enhances acidity (pKa ~4.5–6.5)
- Potential 5-HT6 receptor modulation
Hypothesized 5-HT6 antagonism
SB-258585 :
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide
- 4-Iodo (sulfonamide benzene)
- 4-Methoxy, 3-piperazine (N-linked phenyl)
487.36 - High 5-HT6 affinity (Kd = 1.3 nM)
- Used as a radioligand in binding studies
5-HT6 receptor antagonist
10j :
4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide
- 4-Fluoro (sulfonamide benzene)
- 3-(Diazepane-methyl) (N-linked phenyl)
377.48 - Diazepane introduces conformational flexibility
- Moderate 5-HT6 affinity
Experimental 5-HT6 ligand
Compound :
2-Fluoro-N-[4-(4-methyl-5-oxo-tetrazol-1-yl)phenyl]benzenesulfonamide
- 2-Fluoro (sulfonamide benzene)
- 4-Tetrazole (N-linked phenyl)
~346.4 - Oxo-tetrazole alters electronic properties
- Fluorine position affects dipole interactions
Unreported, likely receptor-targeted
Key Observations:

Substituent Effects :

  • Tetrazole vs. Piperazine : The target compound’s tetrazole group (pKa ~4.5–6.5) mimics carboxylate bioisosteres, enhancing solubility and ionic interactions compared to SB-258585’s piperazine (basic, pKa ~8–10). This difference may reduce off-target binding to amine-sensitive receptors .
  • Halogen Position : The 4-fluoro substituent in the target compound vs. 2-fluoro in alters steric and electronic interactions. Fluorine’s electronegativity at position 4 may enhance sulfonamide hydrogen bonding .

Pharmacological Implications :

  • SB-258585’s iodine atom increases molecular weight and lipophilicity (logP ~3.5), favoring membrane penetration, while the target compound’s fluorine (logP ~2.8) may improve aqueous solubility .
  • Diazepane-containing analogs (e.g., 10j) exhibit flexible binding conformations but reduced receptor specificity compared to rigid tetrazoles .

Biological Activity

4-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and various biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

Property Value
Molecular FormulaC15H12FN5O2
Molecular Weight313.29 g/mol
IUPAC Name4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
CAS Number1190278-70-6

The structure includes a tetrazole ring, which is known for enhancing biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Synthesis

The synthesis of 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline under controlled conditions. This method allows for the formation of the sulfonamide linkage, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to 4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide have shown promising results against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)0.054
MCF-7 (breast cancer)0.048
A549 (lung cancer)0.246

These compounds induce apoptosis and cell cycle arrest at the G2/M phase, primarily through the activation of caspase pathways and inhibition of tubulin polymerization, which are crucial mechanisms in cancer therapy .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro studies indicate that it exhibits significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.75
Escherichia coli29.17

This suggests that the compound could serve as a lead in developing new antimicrobial agents .

Case Studies

A notable case study involved testing the compound against human cancer cell lines using the MTT assay, which assesses cell viability post-treatment. The results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Additionally, a study focusing on structure–activity relationships (SARs) revealed that modifications to the tetrazole ring significantly influence the biological activity of related compounds. This emphasizes the importance of structural optimization in enhancing efficacy against target diseases .

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